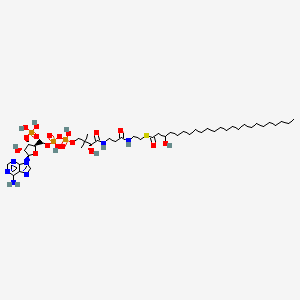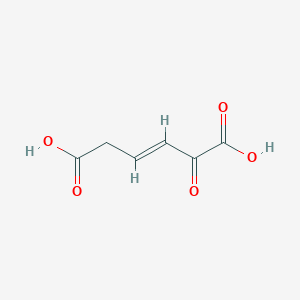
Jerantinine E
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Jerantinine E is an indole alkaloid that is the 14-15-dihydro derivative of jerantinine A. Isolated from Tabernaemontana corymbosa, it exhibits cytotoxicity against human KB cells. It has a role as a metabolite and an antineoplastic agent. It is an alkaloid ester, an indole alkaloid, an aromatic ether, a member of phenols, a methyl ester and an organic heteropentacyclic compound. It derives from a jerantinine A.
Scientific Research Applications
Anticancer Properties
Jerantinine E has shown significant potential in cancer treatment. It inhibits the polymerization of tubulin and displays notable cytotoxicity and antimigratory activity against breast and lung cancer cell lines (Frei et al., 2013). Additionally, the jerantinine family of alkaloids, including jerantinine E, are powerful microtubule-targeting agents with a broad spectrum of anticancer activity (Smedley et al., 2018). These findings indicate a promising role for jerantinine E in cancer therapeutics.
Apoptotic Activity in Cancer Cells
Jerantinine E enhances apoptotic activities in brain cancer cells. It works in combination with other compounds, like γ-tocotrienol, to induce potent cytotoxic effects on cancer cells, reducing the required individual concentrations and thereby minimizing toxicity (Abubakar et al., 2017). This combination approach shows therapeutic potential against brain cancer in vitro.
Modulation of Splicing Factor
Jerantinine A, a related compound, has been shown to target the spliceosome by up-regulating proteins such as SF3B1 and SF3B3 in breast cancer cells. It induces tumor-specific cell death and a significant increase in unspliced pre-mRNAs (Chung et al., 2017). This suggests that jerantinine E may have similar properties in modulating cellular processes at the genetic level.
Enhanced Selectivity in Breast Cancer Therapy
Jerantinine A, when encapsulated in apoferritin for transferrin receptor targeting, shows enhanced selectivity in breast cancer therapy. This method can potentially minimize toxicity and enhance the activity of jerantinine A in TfR1-expressing tumors (Abuzaid et al., 2022). This indicates a potential for improved delivery and efficacy of jerantinine E in similar cancer treatments.
properties
Molecular Formula |
C22H28N2O4 |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
methyl (1R,12S,19S)-12-ethyl-4-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9-tetraene-10-carboxylate |
InChI |
InChI=1S/C22H28N2O4/c1-4-21-6-5-8-24-9-7-22(20(21)24)14-10-16(25)17(27-2)11-15(14)23-18(22)13(12-21)19(26)28-3/h10-11,20,23,25H,4-9,12H2,1-3H3/t20-,21-,22-/m0/s1 |
InChI Key |
ZURZSBHWLYFFBR-FKBYEOEOSA-N |
Isomeric SMILES |
CC[C@@]12CCCN3[C@@H]1[C@@]4(CC3)C5=CC(=C(C=C5NC4=C(C2)C(=O)OC)OC)O |
Canonical SMILES |
CCC12CCCN3C1C4(CC3)C5=CC(=C(C=C5NC4=C(C2)C(=O)OC)OC)O |
synonyms |
jerantinine E |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





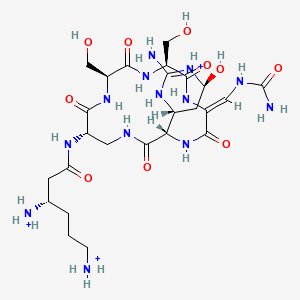
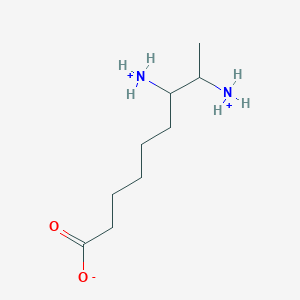

![(1S,3S,5S)-2-[(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrate](/img/structure/B1264215.png)
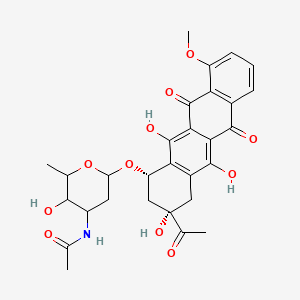
![(3R,6S)-4-Methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-ol](/img/structure/B1264217.png)

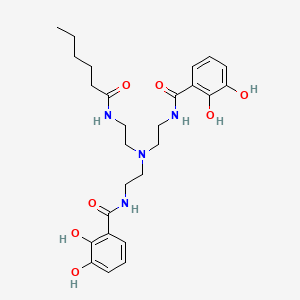
![methyl (1S,8S)-3-hydroxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate](/img/structure/B1264222.png)

